1,3-Diisopropenylbenzene

Catalog No.
S515705
CAS No.
3748-13-8
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropenylbenzene

CAS Number

3748-13-8

Product Name

1,3-Diisopropenylbenzene

IUPAC Name

1,3-bis(prop-1-en-2-yl)benzene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3

InChI Key

IBVPVTPPYGGAEL-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=CC=C1)C(=C)C

Solubility

Soluble in DMSO

Synonyms

1,3-Diisopropenylbenzene

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(=C)C

Description

The exact mass of the compound 1,3-Diisopropenylbenzene is 158.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cross-linking Agent in Cationic Polymerization

One area of research explores 1,3-Diisopropenylbenzene's ability to act as a cross-linking agent in cationic polymerization. Due to its structure containing two terminal alkenes (C=C double bonds), it can react with growing cationic polymer chains, essentially linking them together and creating a more rigid and interconnected polymer network [3]. This property is valuable in developing new types of polymers with specific mechanical properties.

Sources: [3] ()

Surfactant for Polyurethane Production

Research suggests 1,3-Diisopropenylbenzene can function as a surfactant during polyurethane production [3]. Surfactants help disperse other components within a mixture and can influence the final properties of the product. The specific mechanisms by which 1,3-Diisopropenylbenzene acts as a surfactant in this context require further investigation.

Sources: [3] ()

1,3-Diisopropenylbenzene is an organic compound classified as an aromatic hydrocarbon with the molecular formula C12H14C_{12}H_{14}. It features a benzene ring substituted with two isopropenyl groups at the 1 and 3 positions, making it a member of the diisopropenylbenzene family. This compound is recognized for its colorless liquid form and is primarily utilized in various chemical syntheses and industrial applications. Its structure allows for unique reactivity patterns, making it a valuable precursor in organic synthesis.

  • No known mechanism of action specific to 1,3-Diisopropenylbenzene has been reported in scientific literature.
  • There is no data available on the safety hazards associated with 1,3-Diisopropenylbenzene.
  • As a general precaution for unknown aromatic hydrocarbons, standard laboratory safety practices should be followed during handling.

Limitations and Future Research

  • Research on 1,3-Diisopropenylbenzene is limited.
  • Further studies could explore its synthesis, reactivity patterns, potential applications, and safety profile.
, absorption and extraction, using ..." class="citation ml-xs inline" data-state="closed" href="https://link.springer.com/article/10.1007/BF02475504" rel="nofollow noopener" target="_blank"> .
  • Addition Reactions: The compound can react with nucleophiles like s-butyllithium, where the kinetics of such reactions have been studied extensively .
  • While specific biological activities of 1,3-diisopropenylbenzene are not extensively documented, it is known to cause skin sensitization and serious eye irritation upon exposure . Its derivatives or related compounds may exhibit varying biological properties; thus, further studies are warranted to explore potential pharmacological effects.

    1,3-Diisopropenylbenzene can be synthesized through several methods:

    • Thermal Isomerization: One common method involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst. This method allows for efficient conversion while maintaining the integrity of the aromatic structure .
    • Catalyzed Reactions: Another approach includes reactions catalyzed by concentrated sulfuric acid at elevated temperatures (around 90 °C), facilitating the formation of the diisopropenyl derivative from simpler precursors .

    The applications of 1,3-diisopropenylbenzene span various fields:

    • Chemical Synthesis: It serves as a crucial precursor in the production of resorcinol via the Hock rearrangement process. Resorcinol is an important compound in the manufacture of plastics and pharmaceuticals .
    • Material Science: The compound's ability to form polymers makes it valuable in developing new materials with specific properties, such as porous structures that can be used in filtration or catalysis .
    • Research

    Interaction studies involving 1,3-diisopropenylbenzene have focused on its reactivity with other chemical species. For instance:

    • Sulfur Interaction: Research has demonstrated how elemental sulfur interacts with 1,3-diisopropenylbenzene to create co-polymers that exhibit unique structural properties .
    • Kinetic Studies: The kinetics of its reactions with various nucleophiles have been characterized, providing insights into its reactivity profile and potential applications in synthetic chemistry .

    1,3-Diisopropenylbenzene shares structural similarities with other diisopropenylbenzenes but exhibits unique reactivity due to its specific substitution pattern. Here are some similar compounds:

    Compound NameStructure DescriptionUnique Features
    1,2-DiisopropenylbenzeneIsomers with different substitution patternsDifferent reactivity due to positional isomerism
    1,4-DiisopropenylbenzeneSimilar structure but different substitutionOften used as a precursor for 1,3-Diisopropenylbenzene
    2-IsopropenylphenolContains an isopropenyl group on a phenolic structureExhibits distinct biological activity

    The uniqueness of 1,3-diisopropenylbenzene lies in its specific placement of substituents on the benzene ring, which influences its chemical behavior and applications compared to its isomers.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Liquid

    XLogP3

    4.9

    Exact Mass

    158.1096

    Boiling Point

    231.0 °C

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    536PC64795

    GHS Hazard Statements

    Aggregated GHS information provided by 140 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 3 of 140 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 137 of 140 companies with hazard statement code(s):;
    H315 (27.74%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (64.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (28.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (27.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (27.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H411 (64.23%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    3748-13-8

    Wikipedia

    1,3-diisopropenylbenzene

    General Manufacturing Information

    All other chemical product and preparation manufacturing
    Paint and coating manufacturing
    Plastic material and resin manufacturing
    Benzene, 1,3-bis(1-methylethenyl)-: ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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